3-chloro-N-(3,4-dichlorophenyl)benzamide
Description
The exact mass of the compound this compound is 298.967147 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLHZUCSJAZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276067 | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83426-47-5 | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83426-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro N 3,4 Dichlorophenyl Benzamide and Analogues
Classical Condensation and Acylation Reaction Pathways
The most fundamental and widely employed method for the synthesis of 3-chloro-N-(3,4-dichlorophenyl)benzamide is through classical acylation, specifically the condensation reaction between an acid chloride and an aniline (B41778). This pathway involves the reaction of 3-chlorobenzoyl chloride with 3,4-dichloroaniline (B118046). The reaction is typically carried out in an inert solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct formed during the reaction. This type of reaction is a variation of the well-known Schotten-Baumann reaction conditions, which provide a facile and rapid method for creating amide bonds. mdpi.com
The general mechanism involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by the base, yielding the final amide product.
A similar classical approach involves the in-situ activation of a carboxylic acid. For instance, a related compound, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, was synthesized by reacting the corresponding aniline derivative with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) (PCl₃) in xylene. nih.gov This method forms the acid chloride in situ, which then reacts with the amine to form the amide bond. nih.gov The synthesis of analogous compounds like 3-chloro-N-(3-chlorophenyl)benzamide has been reported using established literature methods, underscoring the reliability of these classical condensation pathways. nih.gov
Table 1: Classical Synthesis of N-Aryl Benzamides
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine, Dichloromethane | N-phenethyl-benzamide | mdpi.com |
| 3-(chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid | PCl₃, Xylene, 110 °C | Salicylanilide | nih.gov |
Modern Synthetic Strategies and Optimizations
While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, yield, and environmental friendliness. For N-aryl benzamides like this compound, contemporary strategies include multicomponent reactions and microwave-assisted synthesis.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy and operational simplicity. While a specific MCR for this compound is not prominently documented, MCRs like the Ugi and Passerini reactions are well-established for the synthesis of complex amide derivatives. mdpi.com
More targeted MCRs have been developed for related N-aryl structures. For example, a three-component reaction involving phenylacetylenes, elemental sulfur, and anilines can produce N-aryl thioacetamides, the sulfur analogues of benzamides, with high atom efficiency. researchgate.net Another example is the dirhodium(II)-catalyzed three-component assembly of an imine, diazoacetonitrile, and an alkyne to create substituted 1,2-diarylpyrroles. nih.gov The principles of these MCRs highlight the potential for developing a convergent, single-pot synthesis for the target compound, potentially starting from 3,4-dichloroaniline, an aldehyde, and an isocyanide (Ugi reaction) or other suitable precursors.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. organic-chemistry.org This technique has been successfully applied to the synthesis of various amides and related heterocyclic systems.
For example, the synthesis of N-arylphthalamic acids was achieved in 1-3 minutes in a domestic microwave oven by reacting phthalic anhydride (B1165640) with various aryl amines in the absence of a solvent, with excellent yields. nih.gov Similarly, the synthesis of 1,2-disubstituted benzimidazoles from an aldehyde and N-phenyl-o-phenylenediamine saw reaction times drop from 60 minutes with conventional heating to just 5 minutes under microwave irradiation, with yields increasing from 61% to over 99%. mdpi.com These examples strongly suggest that the classical acylation of 3,4-dichloroaniline with 3-chlorobenzoyl chloride could be significantly optimized using microwave assistance, leading to a faster, cleaner, and more efficient synthesis of this compound. organic-chemistry.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Improvement | Reference |
|---|---|---|---|---|
| Imidazolinium Salt Synthesis | 24-72 hours (reflux) | < 5 minutes | Drastic time reduction | organic-chemistry.org |
| Benzimidazole Synthesis | 60 minutes, 61.4% yield | 5 minutes, 99.9% yield | Time reduction, yield increase | mdpi.com |
Derivatization Strategies for Analogues and Heterocyclic Incorporations
The core structure of this compound can be modified to produce a library of analogues with potentially different properties. Derivatization can occur on either aromatic ring or at the amide linker. Furthermore, replacing one or both of the phenyl rings with heterocyclic systems is a common strategy in medicinal chemistry to modulate bioactivity and physicochemical properties.
Strategies for creating analogues often involve a modular synthetic approach. For example, in the synthesis of pyrimidine-containing arylbenzamides, 3-hydroxybenzoic acid was first linked to a trichloropyrimidine, followed by amidation with an aniline derivative. wits.ac.za This sequence allows for variation in the aniline component. The resulting dichloropyrimidine ring could then be further functionalized by nucleophilic substitution of the remaining chlorine atoms. wits.ac.za
Modern catalytic methods offer sophisticated ways to create analogues. A nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce chiral α-arylbenzamides, introducing a new stereocenter next to the amide nitrogen. uzh.chnih.govuzh.ch This method forges a Csp³-Csp² bond under mild conditions. uzh.ch
The incorporation of heterocycles is a key strategy for generating structural diversity.
Oxadiazoles: A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized by condensing 3,4-dichlorobenzamidoxime with an indole-based carboxylic acid ester. mdpi.com This demonstrates how the benzamide (B126) motif can be replaced with a bioisosteric 1,2,4-oxadiazole (B8745197) ring.
Triazoles, Isoxazoles, Thiazoles: N-sulfonyl amidines containing various heterocyclic rings have been prepared from the corresponding heterocyclic thioamides and sulfonyl azides. beilstein-journals.org
Pyridines and other N-Heterocycles: A vast number of synthetic methods exist for building N-heterocycles from versatile precursors like alkynyl aldehydes, which can be reacted with amines, amidines, and hydrazines to construct rings such as imidazoles and pyridines. nih.gov
These derivatization and heterocycle incorporation strategies are crucial for exploring the structure-activity relationships of the N-aryl benzamide scaffold.
Computational Chemistry and Cheminformatics Applications
Quantum Chemical Calculations (e.g., Vibrational Wavenumbers, Electronic Structure)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. arxiv.orgnih.govmdpi.comnih.gov These methods are used to optimize the molecular geometry, calculate vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra, and determine electronic properties like orbital energies. researchgate.netmdpi.commdpi.com
The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability. nih.gov The distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack. For 3-chloro-N-(3,4-dichlorophenyl)benzamide, the electron-withdrawing nature of the three chlorine atoms and the carbonyl group would significantly influence the electron density distribution across the aromatic rings. nih.gov
Vibrational analysis provides theoretical spectra that can confirm the identity and purity of a synthesized compound. mdpi.commdpi.com Calculations can assign specific vibrational modes, such as C=O stretching, N-H stretching and bending, and C-Cl stretching, to observed peaks in experimental spectra. researchgate.netmdpi.com
Table 1: Representative Theoretical Vibrational Frequencies for Substituted Benzamides (Calculated via DFT) Note: This table presents typical calculated wavenumber ranges for key functional groups in benzamide (B126) derivatives based on available literature. Specific values for this compound would require dedicated calculation.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3500 - 3300 |
| Aromatic C-H | Stretching | 3120 - 3000 |
| C=O (Amide I) | Stretching | 1700 - 1650 |
| N-H (Amide II) | Bending | 1650 - 1550 |
| C-N | Stretching | 1400 - 1200 |
| C-Cl | Stretching | 800 - 600 |
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader set of techniques to visualize and simulate the behavior of molecules. nih.gov Molecular Dynamics (MD) simulations, in particular, provide a "computational microscope" to observe the movement of a molecule over time, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govtandfonline.comrsc.org
For this compound, MD simulations can explore the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group. This helps identify the most stable conformations (conformers) in different environments. The stability of these conformers is often assessed by calculating the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. nih.govtandfonline.com A stable simulation is indicated by a low and converging RMSD value. tandfonline.com
MD simulations are also crucial for studying how a molecule like this compound might interact with a biological target. tandfonline.comrsc.org By placing the molecule in a simulation box with a protein and water, researchers can observe the binding process, the stability of the resulting complex, and the role of water molecules in mediating the interaction. tandfonline.comnih.gov These simulations can reveal allosteric effects and conformational changes in the protein upon ligand binding, which are difficult to capture with static methods. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a cheminformatics method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netunair.ac.id By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov These models are built using descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. unair.ac.id
For a class of compounds including this compound, a QSAR study would involve synthesizing a library of related benzamides with varying substituents and testing their biological activity (e.g., as enzyme inhibitors or receptor antagonists). nih.govresearchgate.net The resulting data would be used to build a model. For example, a QSAR study on substituted benzamides for antimicrobial activity found that topological descriptors and molecular connectivity indices were key to modeling their effects. nih.gov Another study on benzamide derivatives as antiulcer agents identified LogD and shadow parameters as important for inhibiting the H+/K+-ATPase enzyme. researchgate.net
The placement of the three chlorine atoms in this compound would contribute significantly to its descriptor values. Halogen substituents are known to influence lipophilicity, electronic character, and potential for halogen bonding, all of which are critical parameters in QSAR models. acs.orgnih.gov A study on phenylsulfonylamino-benzanilide inhibitors highlighted that 3,4-dichloro substitution on the C-ring was a favorable feature for potent inhibition of certain biological targets. acs.org This suggests that the specific substitution pattern of this compound could be beneficial for certain biological activities.
Table 2: Common Descriptors Used in QSAR Models for Benzamide-like Molecules Note: This table lists descriptors frequently found to be significant in QSAR studies of aromatic amides.
| Descriptor Type | Example Descriptor | Property Represented | Potential Influence of Chlorine Substituents |
|---|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Electron distribution, polarity | High, due to high electronegativity |
| Steric/Topological | Molecular Weight, Molar Refractivity (MR) | Size, bulk, polarizability | Moderate to high increase in value |
| Lipophilicity | LogP, LogD | Hydrophobicity, membrane permeability | High, typically increases lipophilicity |
| Quantum Chemical | HOMO/LUMO energies | Reactivity, electron-donating/accepting ability | High, affects orbital energies and electron density |
Prediction of Molecular Interactions and Binding Modes
Predicting how a small molecule binds to a biological target is a cornerstone of computer-aided drug design. iit.it Molecular docking is the primary tool used for this purpose. walshmedicalmedia.commdpi.comscialert.net It involves placing a ligand (like this compound) into the active site of a receptor protein in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. scialert.netdergipark.org.tr
Docking studies on benzamide derivatives have been performed against numerous targets, including enzymes like topoisomerases and receptors like the dopamine (B1211576) D4 receptor. dergipark.org.trnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov For this compound, the amide group is a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's active site (the N-H group as a donor and the C=O group as an acceptor). dergipark.org.trnih.gov The dichlorophenyl and chlorophenyl rings can engage in hydrophobic and halogen-bonding interactions. nih.gov
Preclinical Biological Activities and Molecular Mechanisms of N 3,4 Dichlorophenyl Benzamide Derivatives
Antimicrobial Properties
Antibacterial Activity and Mechanisms
No specific studies detailing the antibacterial activity or the mechanisms of action (such as cell wall synthesis inhibition or metabolic interference) for 3-chloro-N-(3,4-dichlorophenyl)benzamide were identified in the available literature. While the broader class of benzamide (B126) derivatives has been investigated for antibacterial properties, this specific compound has not been a subject of such published research. For instance, a related compound, 4-Chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide, was noted as a weak inhibitor of bacterial fatty acid synthetase I. mdpi.com However, this information pertains to a different molecule.
Antifungal Activity
Similarly, there is no available research focused on the antifungal properties of this compound. Studies on related benzamide structures have shown antifungal potential, but these findings cannot be attributed to the specific compound .
Antineoplastic and Antiproliferative Activities
Induction of Apoptosis and Cell Cycle Modulation
No studies were found that investigated the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cell lines. Preliminary research on an isomer, 3-chloro-N-(3,5-dichlorophenyl)benzamide, suggested potential cytotoxic effects involving apoptosis induction, but this data is not applicable to the specified compound.
Cellular Pathway Interference
There is no available information regarding the interference of this compound with cellular pathways, including the generation of reactive oxygen species or the induction of mitochondrial depolarization.
Neurochemical Modulatory Effects (e.g., Cholinesterase Inhibition)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov While direct studies on this compound are limited, research into structurally related benzamide derivatives has revealed significant potential for cholinesterase inhibition.
A variety of benzamide derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. For instance, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were assessed, with the most active compound, featuring an ortho-nitro moiety, showing an IC50 value of 1.1 µM against AChE. nih.gov Similarly, certain 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives have demonstrated potent AChE inhibition, with IC50 values as low as 7.1 nM. researchgate.net
Some derivatives exhibit dual inhibitory action against both AChE and BChE. Benzohydrazides, for example, have shown IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. mdpi.comnih.gov Furthermore, 3,4-dihydroquinazoline derivatives have been identified as particularly strong inhibitors of BChE, with some compounds achieving IC50 values in the nanomolar range (e.g., 45 nM and 62 nM). nih.gov Kinetic studies have suggested that these compounds may act as non-competitive or mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme. nih.gov
| Compound Class | Target Enzyme | Reported IC50 Value | Reference |
|---|---|---|---|
| 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivative (with ortho-nitro moiety) | AChE | 1.1 µM | nih.gov |
| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivative (m-Fluoro) | AChE | 7.1 nM | researchgate.net |
| 2-Benzoylhydrazine-1-carboxamides | AChE | 44-100 µM | mdpi.com |
| 2-Benzoylhydrazine-1-carboxamides | BChE | ≥ 22 µM | mdpi.com |
| 3,4-Dihydroquinazoline derivative (Compound 8b) | BChE | 45 nM | nih.gov |
| 3,4-Dihydroquinazoline derivative (Compound 8d) | BChE | 62 nM | nih.gov |
Anti-Inflammatory Effects
N-substituted benzamides have emerged as a class of compounds with significant anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of the transcription factor NF-kappaB, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov
Derivatives incorporating the 3,4-dichlorophenyl moiety have shown notable anti-inflammatory activity. For example, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones demonstrated significant anti-inflammatory effects in a carrageenan-induced footpad edema test, with inhibition ranging from 30.6% to 57.8%. nih.gov
In other studies, N-phenylcarbamothioylbenzamide derivatives have exhibited potent anti-inflammatory activity, in some cases superior to the reference drug indomethacin. researchgate.net Certain compounds in this class, such as those with N-2,4-dibromophenyl and N-(3-nitrophenyl) substituents, showed high rates of inflammation inhibition (61.45% and 51.76%, respectively) and were associated with a lower incidence of gastric ulcers compared to indomethacin. researchgate.net The mechanism for these compounds is linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.netmdpi.com
| Compound Class | Activity Metric | Result | Reference |
|---|---|---|---|
| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | % Inhibition of Edema | 30.6% - 57.8% | nih.gov |
| N-(2,4-dibromophenyl)-substituted Phenylcarbamothioylbenzamide | % Inhibition of Edema | 61.45% | researchgate.net |
| N-(3-nitrophenyl)-substituted Phenylcarbamothioylbenzamide | % Inhibition of Edema | 51.76% | researchgate.net |
| Indomethacin (Reference) | % Inhibition of Edema | 22.43% | researchgate.net |
Other Enzymatic Inhibition Studies (e.g., Tyrosinase, H+/K+-ATPase, Urease)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-whitening agents. nih.govmdpi.com Various benzamide derivatives have been investigated as tyrosinase inhibitors. N-(acryloyl)benzamide derivatives, for example, have demonstrated stronger tyrosinase inhibition than kojic acid, a well-known inhibitor. nih.gov Specific derivatives at a concentration of 25 µM showed inhibition of 59.70% and 76.77%, respectively. nih.gov Substituted N-benzylbenzamides have also proven to be highly effective, with some compounds exhibiting IC50 values as low as 0.05 µM. nih.gov Docking studies suggest these compounds bind effectively to the tyrosinase active site. nih.govnih.gov
| Compound Class/Derivative | Inhibitory Activity | Reference |
|---|---|---|
| N-(acryloyl)benzamide derivative 1a | 59.70% inhibition @ 25 µM | nih.gov |
| N-(acryloyl)benzamide derivative 1j | 76.77% inhibition @ 25 µM | nih.gov |
| Kojic Acid (Reference) | 50.30% inhibition @ 25 µM | nih.gov |
| 5-(3,5-diMePh)-N-benzylbenzamide | IC50 = 0.05 µM | nih.gov |
| 5-(4-FPh)-N-benzylbenzamide | IC50 = 0.06 µM | nih.gov |
The H+/K+-ATPase, or proton pump, is responsible for gastric acid secretion, and its inhibition is a key treatment for acid-related gastrointestinal disorders. nih.gov The most prominent inhibitors of this enzyme are substituted benzimidazoles, such as omeprazole (B731) and lansoprazole, which form irreversible covalent bonds with the enzyme. researchgate.netnih.gov Another class of inhibitors, known as acid pump antagonists (APAs), includes imidazopyridines that bind reversibly to the pump. nih.gov Currently, there is a lack of specific research evaluating N-(3,4-dichlorophenyl)benzamide derivatives for their ability to inhibit H+/K+-ATPase.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is an important strategy for combating these pathogens. Research has shown that N-(dichlorophenyl) derivatives can be potent urease inhibitors. For example, benzoylthioureas with a 2,4-dichlorophenyl substituent showed an IC50 value of 1.34 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 µM). researchgate.net Furthermore, studies on dipeptide-heterocyclic conjugates derivatized into thioureas revealed that compounds with chloro substituents at the meta or para positions had predominant urease inhibitory activity, with one analogue being approximately 10-fold more potent than the standard. mdpi.comnih.gov
| Compound Class/Derivative | IC50 Value (µM) | Reference |
|---|---|---|
| Benzoylthiourea with 2,4-dichlorophenyl group | 1.34 | researchgate.net |
| Benzoylthiourea with 2,3-dichlorophenyl group | 1.92 | researchgate.net |
| Thiourea conjugate with Cl substituent (Analogue 23) | 2.0 | mdpi.com |
| Thiourea (Standard) | 22.3 | researchgate.net |
Structure Activity Relationship Sar Analysis of 3 Chloro N 3,4 Dichlorophenyl Benzamide Analogues
Impact of Substituent Position and Electronic Effects
The biological activity of N-phenylbenzamide analogues is highly sensitive to the positioning and electronic nature of substituents on both the benzoyl (Ring A) and aniline (B41778) (Ring B) portions of the molecule. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at various positions dictates the molecule's interaction with its biological target.
Research into related scaffolds, such as N-phenylbenzenesulfonamides, reveals that electron-withdrawing substitutions on Ring A, including fluoro, chloro, and bromo groups, generally lead to stronger biological activity. nih.gov Conversely, the introduction of electron-donating methyl groups on the same ring results in diminished activity compared to analogues with EWGs. nih.gov This suggests that a more electrophilic character on the benzoyl portion may be favorable for target engagement.
Table 1: Impact of Electronic Group Position on Biological Activity in Analogous Series This table collates findings from various N-phenylbenzamide and related analogue studies to illustrate general SAR trends.
| Scaffold Type | Ring | Substituent Position | Substituent Type | Observed Activity Trend | Reference |
|---|---|---|---|---|---|
| N-phenylbenzenesulfonamide | A (Benzoyl) | Ortho, Para | EWG (Cl, Br, F) | Increased Activity | nih.gov |
| N-phenylbenzenesulfonamide | A (Benzoyl) | Multiple | EDG (Methyl) | Decreased Activity | nih.gov |
| 1,2,5-Oxadiazole Benzamide (B126) | B (Aniline) | Para | EWG (NO₂) | More active than amino analogue | mdpi.com |
| 1,2,5-Oxadiazole Benzamide | B (Aniline) | Meta vs. Para | EWG (NO₂) | Para > Meta | mdpi.com |
Role of Halogenation Patterns on Biological Efficacy
Halogens are pivotal substituents in the design of N-phenylbenzamide analogues, influencing not only the electronic character but also the lipophilicity and binding interactions of the molecule. The presence, type, and position of halogen atoms can dramatically alter biological efficacy. researchgate.net
In the parent compound, the 3-chloro substitution on Ring A and the 3,4-dichloro pattern on Ring B represent a specific halogenation scheme that confers a certain level of activity. Altering this pattern provides key insights into SAR. For example, in studies of related structures, the introduction of a bromine atom at the para-position of Ring A was found to significantly enhance binding affinity. nih.gov Structural analysis revealed that the bromine atom is positioned to form a halogen bond with the backbone nitrogen of a phenylalanine residue (Phe282) in the binding pocket, an interaction that would be absent in non-halogenated analogues. nih.gov
The type of halogen also matters. The order of reactivity and deactivating influence on the benzene (B151609) ring is generally F > Cl > Br > I, which correlates with electronegativity. libretexts.org However, the size of the halogen atom also impacts reactivity and steric interactions within a binding site. libretexts.org In some antiprotozoal compounds, the presence of chlorine atoms ortho to the amide linker was found to promote activity against intracellular amastigotes. nih.gov The strategic placement of halogens is a key tool for drug optimization, often enhancing biological activity. researchgate.net The crystal structure of related tri-fluorinated benzamides shows how these atoms participate in various intermolecular interactions, including hydrogen bonds and ring stacking, which are crucial for molecular recognition. dcu.ie
Table 2: Influence of Halogenation on Activity in Benzamide Analogues
| Analogue Series | Halogen Type | Halogen Position | Key Finding | Reference |
|---|---|---|---|---|
| Benzenesulfonamide | Bromine | Ring A, C-4 | Higher affinity due to halogen bonding | nih.gov |
| Bisarylimidamide | Chlorine | Ortho to linker | Promoted antileishmanial activity | nih.gov |
| General Benzamides | F, Cl, Br, I | General | Halogens enhance biological activities | researchgate.net |
| Fluorinated Benzamides | Fluorine | Multiple | Participate in crystal packing and H-bonds | dcu.ie |
Influence of Bridging Linkers and Ring Modifications
The amide linker (-CO-NH-) is a central feature of the 3-chloro-N-(3,4-dichlorophenyl)benzamide structure, providing both rigidity and hydrogen bonding capabilities (one donor N-H, one acceptor C=O). Modifications to this linker or replacement of the phenyl rings with other cyclic systems can have profound effects on biological activity.
Attempts to modify the central benzamide ring in a series of antimalarial compounds by incorporating heteroatoms (e.g., creating a pyridinopyrimidine core) were unsuccessful in enhancing potency, indicating a very strict structural requirement in that region of the pharmacophore for that specific target. researchgate.net However, in other contexts, such modifications have been highly successful. For example, replacing the N-phenylbenzamide rings with pyridine (B92270) rings in a series of DNA minor groove binders led to a significant increase in antileishmanial activity. nih.gov This highlights that the acceptability of ring modifications is highly dependent on the specific biological target.
Table 3: Effect of Ring and Linker Modifications on Biological Activity
| Compound Series | Modification | Result | Reference |
|---|---|---|---|
| Antimalarial Benzamides | Incorporation of heteroatoms in the central benzamide ring | Failed to enhance potency | researchgate.net |
| Antiprotozoal Benzamides | Replacement of phenyl rings with pyridine rings | Increased antileishmanial activity | nih.gov |
| Pyrrole/Imidazole Polyamides | Modification of C-terminus linker and linkage | ~20-fold increase in potency | caltech.edu |
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comresearchgate.net For the this compound scaffold, SAR studies help to delineate these key features.
The core pharmacophore can be deduced from the consistent importance of several structural elements across multiple active analogues:
Two Aromatic/Hydrophobic Regions: Represented by the 3-chlorophenyl ring (Ring A) and the 3,4-dichlorophenyl ring (Ring B). These are crucial for establishing van der Waals and hydrophobic interactions within the binding pocket. In some kinase inhibitors, retaining the N-phenylbenzamide framework as an allosteric component is a key design strategy. scirp.org
Hydrogen Bond Donor/Acceptor Unit: The central amide linker is a critical pharmacophoric element. The amide N-H serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand in the correct orientation within the active site. nih.gov
Halogen Substituents: The chlorine atoms are not merely bulky hydrophobic groups. As seen in related structures, they can act as specific halogen bond donors, interacting with backbone atoms like nitrogen or oxygen in the protein target. nih.gov Their electron-withdrawing nature also modulates the electronic character of the aromatic rings, which is a key component of the pharmacophore.
Computational studies on related N-benzyl benzamide derivatives have been used to generate detailed 3D pharmacophore models, confirming the importance of the spatial arrangement of these features for receptor interaction. nih.gov These models typically feature hydrogen bond acceptors, donors, and hydrophobic/aromatic centers positioned at specific distances and angles, reflecting the architecture of the target's binding site. researchgate.net
Future Directions and Research Perspectives
Development of Advanced Synthetic Methodologies for Complex Derivatives
The exploration of the full potential of the 3-chloro-N-(3,4-dichlorophenyl)benzamide scaffold hinges on the ability to generate a diverse library of complex derivatives for screening. Traditional amide synthesis, while robust, often requires harsh conditions or pre-functionalized starting materials. rsc.org Future research will likely focus on more efficient and versatile late-stage functionalization techniques to modify the parent molecule directly.
Key methodologies expected to be pivotal include:
Transition Metal-Catalyzed C–H Functionalization : This powerful strategy allows for the direct conversion of inert C–H bonds on the aromatic rings into new C-C, C-N, or C-O bonds. sigmaaldrich.com Research has shown that catalysts based on ruthenium (Ru) and palladium (Pd) can achieve regioselective hydroxylation of benzanilide (B160483) scaffolds. semanticscholar.orgresearchgate.netnih.gov Applying such methods to this compound could generate a wide array of hydroxylated derivatives, which can serve as handles for further modification or as novel bioactive compounds themselves. rsc.orgwebsite-files.com The regioselectivity can often be controlled by the choice of metal catalyst, with computational studies indicating that steric factors may govern Ru-catalyzed reactions while electronic effects dominate in Pd-catalyzed ones. rsc.orgresearchgate.net
Photoredox Catalysis : Offering mild and environmentally benign reaction conditions, visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. nih.gov This approach can enable novel amide bond formations and functionalizations through radical-mediated pathways. nih.govrsc.orgacs.org Future work could employ photoredox catalysis to introduce complex alkyl or aryl groups onto the benzanilide core or to forge the amide bond itself under exceptionally gentle conditions, preserving sensitive functional groups in more elaborate derivative designs. lboro.ac.uk
Biocatalysis : For the synthesis of chiral derivatives, enzymatic methods offer unparalleled selectivity. Directed evolution of enzymes, such as P411 heme enzymes, has enabled highly enantioselective intermolecular C-H amidation, a transformation that is challenging to achieve with small-molecule catalysts. nih.gov This approach could be used to generate enantioenriched analogues of this compound for stereospecific biological evaluation.
These advanced synthetic methods will be crucial for rapidly building molecular complexity and generating novel derivatives that would be difficult to access through conventional routes.
| Synthetic Strategy | Catalyst/Mediator | Potential Application for this compound |
| C–H Hydroxylation | Ru(II) or Pd(II) complexes | Regioselective introduction of -OH groups on either aromatic ring. |
| Photoredox Coupling | Iridium or Ruthenium photocatalysts | Mild C-C or C-N bond formation for late-stage functionalization. |
| Biocatalytic Amidation | Evolved P411 Heme Enzymes | Enantioselective synthesis of chiral derivatives. |
| Three-Component Reaction | Isocyanide Chemistry | Rapid assembly of diverse amide structures from simple precursors. catrin.com |
In-depth Mechanistic Investigations at the Molecular Level
Understanding how this compound exerts its biological effects is paramount for its future development. The benzanilide scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net A focused research program would be necessary to first identify its molecular target(s) and then elucidate the precise mechanism of action.
A prospective research workflow would involve:
Target Identification : Initial unbiased screening using techniques such as affinity chromatography, activity-based protein profiling, or cellular thermal shift assays (CETSA) can identify the protein(s) that directly bind to the compound.
Validation and Characterization : Once putative targets are identified, validation through genetic methods (e.g., knockdown or knockout) and biochemical assays is required to confirm that the interaction is responsible for the observed biological effect. For example, if the target is an enzyme, detailed kinetic studies would be performed to determine the mode of inhibition.
Structural Biology : To understand the interaction at an atomic level, co-crystallization of this compound with its target protein for X-ray crystallography or Cryo-EM studies would be a primary goal. The resulting structure would reveal the specific binding pocket and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that govern binding affinity and specificity.
Biophysical and In Silico Analysis : Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding thermodynamics and kinetics. These experimental data, combined with molecular dynamics simulations, can provide a dynamic view of the ligand-protein complex, revealing how the compound might induce conformational changes in the target protein to modulate its function.
Elucidating this molecular-level detail is essential for transforming a bioactive "hit" compound into a refined "lead" for therapeutic or agrochemical applications.
Rational Design of Novel Analogues based on SAR and Computational Insights
With a validated molecular target and an initial understanding of the binding mode, future research can employ rational, computer-aided design strategies to create novel analogues with improved properties such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. This iterative process is guided by Structure-Activity Relationship (SAR) studies and computational modeling. lboro.ac.uk
Structure-Activity Relationship (SAR) Studies : By synthesizing and testing the derivatives generated using the advanced methods described in section 7.1, a detailed SAR can be established. This involves systematically modifying different parts of the this compound molecule—the positions of the chlorine atoms, the substitution on both phenyl rings, and even the amide linker—and correlating these structural changes with biological activity. For instance, early SAR studies on benzoylpyrazole herbicides showed that specific substitutions at the C(2) and C(4) positions of the benzoyl ring were critical for activity. researchgate.net A similar systematic approach would identify the key pharmacophoric elements of the target compound.
Computational Chemistry :
Molecular Docking : Using the 3D structure of the target protein, molecular docking can predict the binding poses and affinities of virtual libraries of new analogues before they are synthesized, helping to prioritize the most promising candidates. researchgate.netmdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be built from a series of active compounds to create a statistical model that predicts the activity of new molecules. nih.gov This approach is particularly useful when a high-resolution structure of the target is not available.
Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity, providing a blueprint for designing novel scaffolds. nih.gov
The synergy between synthetic chemistry, biological testing, and computational modeling creates a powerful design-synthesize-test-analyze cycle for the rapid optimization of the this compound scaffold.
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity of new analogues. | Prioritized list of compounds for synthesis with potentially higher potency. |
| 3D-QSAR | Correlate 3D molecular properties with biological activity. | Predictive model to estimate the activity of unsynthesized molecules. |
| Pharmacophore Modeling | Identify essential structural features for bioactivity. | A 3D model to guide the design of new scaffolds with similar activity. |
| Molecular Dynamics | Simulate the stability and dynamics of the ligand-protein complex. | Insight into the conformational changes and binding stability over time. |
Application in Probe Development for Elucidating Biological Pathways
Beyond its direct therapeutic or commercial potential, a bioactive molecule like this compound can be repurposed as a chemical probe—a powerful tool for studying complex biological systems. By modifying the molecule to incorporate reporter tags or reactive groups, it can be used to identify its target proteins, visualize its location within a cell, or interrogate its function in a specific biological pathway.
Future research in this area would focus on:
Synthesis of Affinity Probes : One of the phenyl rings could be functionalized with a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin). When introduced to a cellular lysate or live cells and activated (e.g., by UV light), the probe would covalently bind to its target protein(s). The biotin tag would then allow for the enrichment and subsequent identification of these proteins by mass spectrometry, providing an unbiased method for target discovery.
Development of Fluorescent Probes : Attaching a fluorophore to a non-critical position on the molecule would allow for its visualization using fluorescence microscopy. Such a probe could provide valuable information on the subcellular localization of the compound and its target, tracking its movement and accumulation in real-time.
Fragment-Based Discovery : The benzanilide core itself can be considered a privileged fragment. The principles of native chemical ligation (NCL), which have been adapted for the synthesis of benzanilides in aqueous media, could be used in fragment-based approaches where the target protein or a nucleic acid template brings two reactive fragments together, triggering the synthesis of a high-affinity binder in situ. nih.govrsc.orgresearchgate.net This sophisticated chemical biology approach could be used to discover new ligands for challenging targets.
Developing this compound into a suite of chemical probes would not only accelerate the understanding of its own mechanism of action but also provide valuable tools for the broader scientific community to investigate fundamental biological processes.
Q & A
Basic Research Question
- In vitro assays :
- Enzyme inhibition : Fluorescent substrates (e.g., ATPase assays) with kinetic analysis .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cellular uptake studies : LC-MS quantification in cell lysates after 24-hour exposure .
How can interaction studies elucidate the mechanism of action for this compound in biological systems?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
- Cryo-EM : Resolve ligand-induced conformational changes in large complexes (e.g., membrane receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
